molecular formula C20H21N3O4 B3008009 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2097890-62-3

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B3008009
CAS No.: 2097890-62-3
M. Wt: 367.405
InChI Key: KXSLELGXNUMOEZ-UHFFFAOYSA-N
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Description

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a combination of heterocyclic structures, including pyrrole, piperidine, and morpholine

Mechanism of Action

Target of Action

Compounds with a similar pyrrole moiety have been reported to exhibit potent inhibitory activity against cox-1 , a key enzyme involved in the inflammatory response.

Mode of Action

Based on the known activities of similar compounds, it may interact with its target enzyme (such as cox-1) and inhibit its activity . This inhibition could lead to a decrease in the production of certain pro-inflammatory mediators, potentially resulting in anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 4-(1H-pyrrol-1-yl)benzoic acid, which is then coupled with piperidine derivatives under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine-3,5-dione to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline
  • 4-(1H-pyrrol-1-yl)benzoic acid
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to its specific combination of heterocyclic structures, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-18-13-27-14-19(25)23(18)17-7-11-22(12-8-17)20(26)15-3-5-16(6-4-15)21-9-1-2-10-21/h1-6,9-10,17H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSLELGXNUMOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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